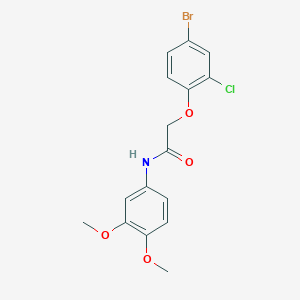
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCA is a member of the acetamide family and is structurally related to other compounds such as ibuprofen and naproxen.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and specificity. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a high affinity for specific enzymes and pathways, making it a useful tool for investigating their roles in various diseases. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can cause liver damage and other adverse effects at high doses.
Orientations Futures
For research on 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide include investigating its potential applications in the treatment of other diseases and developing more potent and selective derivatives.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
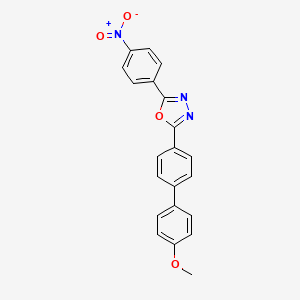
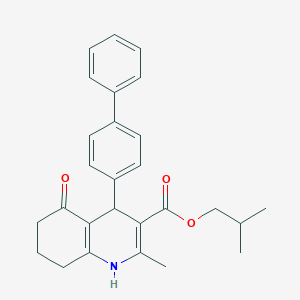
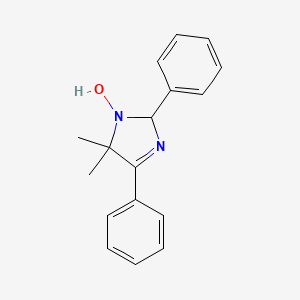

![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
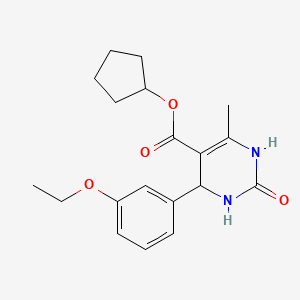
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
